An In-depth Technical Guide to 3-(Trifluoromethyl)benzoyl Chloride (CAS No. 2251-65-2)
An In-depth Technical Guide to 3-(Trifluoromethyl)benzoyl Chloride (CAS No. 2251-65-2)
A Note on Chemical Identification: The provided CAS number, 98-15-7, does not correspond to a recognized chemical substance in major chemical databases. However, the descriptive name "3-(Trifluoromethyl)benzoyl chloride" is consistently associated with the CAS number 2251-65-2 . This guide will proceed under the assumption that the intended subject of inquiry is 3-(Trifluoromethyl)benzoyl chloride, CAS No. 2251-65-2, a versatile reagent with significant applications in pharmaceutical and agrochemical research.
Section 1: Compound Profile and Physicochemical Properties
3-(Trifluoromethyl)benzoyl chloride is a specialty chemical that serves as a crucial building block in organic synthesis.[1] Its utility is largely defined by the presence of two key functional groups: the reactive acyl chloride and the electron-withdrawing trifluoromethyl group. The latter imparts unique properties to the parent molecule and subsequent derivatives, such as enhanced metabolic stability and lipophilicity, which are highly desirable in drug design.[1][2]
Chemical Identifiers
| Identifier | Value |
| CAS Number | 2251-65-2[3] |
| Molecular Formula | C8H4ClF3O[3] |
| Molecular Weight | 208.56 g/mol [3] |
| IUPAC Name | 3-(trifluoromethyl)benzoyl chloride[4] |
| Synonyms | m-(Trifluoromethyl)benzoyl chloride, α,α,α-Trifluoro-m-toluoyl chloride[4][5] |
| InChI Key | RUJYJCANMOTJMO-UHFFFAOYSA-N |
| SMILES | FC(F)(F)c1cccc(c1)C(Cl)=O |
Physicochemical Data
| Property | Value |
| Appearance | Colorless to light yellow clear liquid[1][6] |
| Boiling Point | 184-186 °C at 750 mmHg |
| Density | 1.383 g/mL at 25 °C |
| Refractive Index | n20/D 1.477[7] |
| Purity | Typically ≥ 98% (GC)[1] |
Molecular Structure
The molecular structure of 3-(Trifluoromethyl)benzoyl chloride is characterized by a benzene ring substituted at the 1 and 3 positions with a benzoyl chloride and a trifluoromethyl group, respectively.
Caption: 2D molecular structure of 3-(Trifluoromethyl)benzoyl chloride.
Section 2: Applications in Research and Development
The unique electronic properties conferred by the trifluoromethyl group make this compound a valuable reagent in several areas of chemical research and development.[1]
Pharmaceutical Development
3-(Trifluoromethyl)benzoyl chloride is a key intermediate in the synthesis of a variety of pharmaceutical compounds.[1] The trifluoromethyl group is a bioisostere for several functional groups and can significantly enhance a drug's metabolic stability, binding affinity, and bioavailability.[2] Its incorporation into drug candidates is a common strategy to modulate their pharmacokinetic and pharmacodynamic profiles.[1] For instance, it has been utilized in the preparation of intermediates for the synthesis of substituted pyrazolo[1,5-a]pyrimidines, a class of compounds with diverse biological activities.[8]
Agrochemical Formulations
Similar to its role in pharmaceuticals, this compound is also employed in the development of modern agrochemicals, including herbicides and pesticides.[1] The trifluoromethyl moiety can increase the efficacy and selectivity of these agents, leading to improved crop protection.[9]
Organic Synthesis
As a reactive acyl chloride, 3-(Trifluoromethyl)benzoyl chloride is a versatile building block in organic synthesis, enabling the introduction of the 3-(trifluoromethyl)benzoyl group into various molecular scaffolds.[1] This is particularly useful in creating libraries of compounds for high-throughput screening in drug discovery and materials science.
Section 3: Synthesis and Experimental Protocols
The synthesis of 3-(Trifluoromethyl)benzoyl chloride can be achieved through several routes. One common method involves the reaction of 3-(trifluoromethyl)benzoic acid with a chlorinating agent like thionyl chloride.[10] Another approach starts from 3'-(trifluoromethyl)acetophenone.[11]
Exemplary Synthesis Protocol from 3'-(Trifluoromethyl)acetophenone
This protocol is based on a literature procedure and illustrates a common synthetic route.[11]
Materials:
-
3'-(Trifluoromethyl)acetophenone
-
Pyridine
-
Chlorobenzene
-
Sulfuryl chloride (SO2Cl2)
-
Disulfur dichloride (S2Cl2)
-
Deuterated chloroform (CDCl3) for NMR analysis
-
Internal standard (e.g., 1,3,5-tri-tert-butylbenzene)
Procedure:
-
To a stirred mixture of 3'-(trifluoromethyl)acetophenone (1.0 mmol), pyridine (0.15 mmol), and chlorobenzene (0.35 mL), add S2Cl2 (2.0 mmol) at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Add SO2Cl2 (1.5 mmol) dropwise to the mixture.
-
Continue stirring at room temperature for an additional 30 minutes.
-
Heat the reaction mixture to 132 °C and maintain this temperature for 15 hours.
-
Cool the mixture to room temperature and dilute with CDCl3 (2 mL).
-
Add a known amount of an internal standard.
-
Analyze the product by 1H NMR to determine the yield of 3-(Trifluoromethyl)benzoyl chloride.[11]
Rationale for Experimental Choices:
-
Pyridine: Acts as a catalyst.
-
S2Cl2 and SO2Cl2: Serve as chlorinating agents.
-
High Temperature: Drives the reaction to completion.
-
Internal Standard: Allows for accurate quantification of the product yield by NMR spectroscopy.
Caption: Workflow for the synthesis of 3-(Trifluoromethyl)benzoyl chloride.
Section 4: Safety, Handling, and Storage
3-(Trifluoromethyl)benzoyl chloride is a corrosive and hazardous chemical that requires careful handling.[4][12]
Hazard Identification
-
GHS Classification: Skin Corrosion/Irritation Category 1B, Serious Eye Damage/Eye Irritation Category 1.[12]
-
Signal Word: Danger.[7]
-
Hazard Statements: Causes severe skin burns and eye damage.[4][12]
Safe Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably in a chemical fume hood.[13]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7][12]
-
Avoid breathing fumes, mist, or vapors.[13]
-
Use non-sparking tools and ensure proper grounding to prevent static discharge.[13]
Storage
-
Keep the container tightly closed and store under an inert atmosphere as the compound is moisture-sensitive.[6][12]
-
Store away from incompatible materials such as water, strong oxidizing agents, strong acids, strong bases, and alcohols.[12]
First-Aid Measures
-
After eye contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[12][13]
-
After skin contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[12][13]
-
After inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
After ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][13]
Section 5: Spectral Data
Spectral data is crucial for the identification and characterization of 3-(Trifluoromethyl)benzoyl chloride.
-
IR Spectrum: The infrared spectrum will show characteristic peaks for the carbonyl (C=O) stretch of the acyl chloride and vibrations associated with the trifluoromethyl group and the aromatic ring.
-
Mass Spectrum: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[5]
-
NMR Spectrum: 1H and 13C NMR spectroscopy are used to confirm the structure of the molecule by showing the chemical shifts and coupling constants of the hydrogen and carbon atoms.[11]
References
-
NIST WebBook. 3-(Trifluoromethyl)benzoyl chloride. [Link]
-
PubChem. 3-(Trifluoromethyl)benzoyl chloride. [Link]
- Google Patents. WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride.
- Google Patents. US4500471A - Preparation of trifluoromethyl-benzoyl halides.
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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